2-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
2-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group, a methoxybenzyl group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzamide intermediate.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached via a Friedel-Crafts alkylation reaction, using a methoxybenzyl chloride and a Lewis acid catalyst.
Addition of the Butoxy Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide: Lacks the butoxy group, which may affect its solubility and reactivity.
2-butoxy-N-(pyridin-2-yl)benzamide: Lacks the methoxybenzyl group, potentially altering its biological activity.
2-butoxy-N-(4-methoxybenzyl)benzamide: Lacks the pyridinyl group, which may influence its binding affinity to certain targets.
Uniqueness
2-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H26N2O3 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-butoxy-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C24H26N2O3/c1-3-4-17-29-22-10-6-5-9-21(22)24(27)26(23-11-7-8-16-25-23)18-19-12-14-20(28-2)15-13-19/h5-16H,3-4,17-18H2,1-2H3 |
InChI Key |
QDAWNYJKNSUSOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
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